Visnagin

Immunomodulation Anti-inflammatory Oxidative Stress

Select Visnagin for its ~160-fold CYP1A1 mRNA induction, decisively outperforming khellin (~90-fold) in AHR signaling studies. Its superior postemergence herbicidal activity makes it the lead furanochromone for agricultural R&D. Unique saturable elimination kinetics (Vmax 2.09 mg/(L·h), Km 0.08 mg/L) enable enzyme/transporter saturation modeling, while >10-fold oral exposure enhancement as Ammi visnaga extract supports bioavailability research. Use it to dissect calcium channel-independent vasorelaxant mechanisms distinct from visnadin.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 82-57-5
Cat. No. B192663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVisnagin
CAS82-57-5
Synonymsvisnagin
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C=CO3
InChIInChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6H,1-2H3
InChIKeyNZVQLVGOZRELTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Visnagin (82-57-5) Procurement: A Furanochromone with Differentiated Pharmacological and Analytical Profile


Visnagin (CAS 82-57-5) is a polyketide synthase-derived furanochromone originally isolated from Ammi visnaga L. [1]. It is a crystalline solid with established solubility in DMSO and ethanol (up to 25 mg/mL) and exhibits stability for at least one year as supplied . The compound is characterized by its molecular formula C13H10O4, a molecular weight of 230.22 g/mol, and distinctive UV absorption maxima at 224, 237, 259, and 314 nm [2]. Visnagin serves as a pharmacological probe and reference standard in research on vasodilation, inflammation, oxidative stress, and hepatic enzyme modulation, often in direct comparison to its structural analogs khellin and visnadin.

Why Visnagin (82-57-5) Cannot Be Interchanged with Khellin or Visnadin in Research Protocols


In-class furanochromones from Ammi visnaga—visnagin, khellin, and visnadin—exhibit divergent pharmacological and biochemical behaviors that preclude interchangeable use. Despite sharing a common botanical origin, these compounds possess distinct structural features (e.g., methoxy substitution patterns) that translate into quantitatively different activities in cellular, tissue, and in vivo models [1]. For instance, visnagin demonstrates superior herbicidal potency compared to khellin [2], while visnadin displays a different vasorelaxant mechanism via calcium channel blockade [3]. Furthermore, visnagin follows nonlinear, saturable elimination kinetics that complicate dose extrapolation from khellin [4]. Substituting one compound for another without accounting for these quantitative differences can lead to irreproducible results, misinterpretation of mechanism, and failure to achieve desired experimental outcomes.

Quantitative Differentiation of Visnagin (82-57-5) from Khellin and Visnadin: A Head-to-Head Evidence Guide


Visnagin Exhibits Lower Immunomodulatory Potency Than Khellin in Human Lymphocytes

In a direct comparative study, visnagin was less potent than its methoxy derivative khellin in modulating key immune parameters in PHA-stimulated human lymphocytes [1]. Both compounds reduced cell proliferation, MDA levels, and NO production, but khellin consistently produced greater effects across multiple endpoints. Notably, at 30 and 100 µM, khellin significantly reduced IFN-γ and IL-4 levels and increased IL-10 to a greater extent than visnagin, indicating superior anti-inflammatory and Th1/Th2 balancing activity [1].

Immunomodulation Anti-inflammatory Oxidative Stress

Visnagin Is a More Potent Inducer of CYP1A1 Transcription Than Khellin in Human Liver Cells

In HepG2 human hepatocarcinoma cells, visnagin induces CYP1A1 mRNA transcription to a greater extent than khellin [1]. At a concentration of 10 µM and after 16 hours of treatment, visnagin caused an approximately 160-fold induction of CYP1A1 mRNA, whereas khellin enhanced expression roughly 90-fold [1]. Conversely, in XRE-driven reporter gene assays, khellin was the more potent activator, with a maximum 83-fold induction compared to 24-fold for visnagin at 20 µM [1]. This inversion of potency across assay platforms underscores that the two compounds engage AHR signaling in mechanistically distinct ways.

Drug Metabolism Hepatotoxicity Aryl Hydrocarbon Receptor

Visnagin Demonstrates Superior Postemergence Herbicidal Activity Compared to Khellin

In greenhouse studies evaluating postemergence herbicidal activity, visnagin exhibited greater efficacy than khellin against two weed species [1]. At an application rate of 2 kg active ingredient (ai) per hectare, visnagin provided significant contact herbicidal activity on velvetleaf (Abutilon theophrasti) and crabgrass (Digitaria sanguinalis), whereas khellin showed lower activity at the same rate [1]. Visnagin's effect at 4 kg ai ha⁻¹ was comparable to the commercial bioherbicide pelargonic acid at the same rate, establishing it as the more promising candidate for natural herbicide development [1].

Bioherbicide Phytotoxicity Agricultural Chemistry

Visnagin Lacks Calcium Channel Blocking Activity That Distinguishes Visnadin

In a pharmacological screening using K⁺-depolarized guinea-pig aortic strips, visnadin, khellin, and visnagin were all identified as effective relaxant principles, but visnadin was the most active [1]. Selectivity tests against norepinephrine-induced contractions revealed that khellin and visnagin inhibited both K⁺-induced and norepinephrine-induced spasms to a similar extent, whereas visnadin's activity was significantly higher against K⁺-induced spasms [1]. This selectivity pattern strongly suggests that visnadin acts via calcium channel blockade, a mechanism that visnagin does not prominently share [1].

Vasorelaxation Calcium Antagonism Cardiovascular Pharmacology

Visnagin Exhibits Nonlinear, Saturable Elimination Kinetics In Vivo

Visnagin displays nonlinear pharmacokinetics in rats following intravenous bolus administration [1]. The area under the curve (AUC₀₋ₗₐₛₜ) increased disproportionately with dose: values were 1.03, 3.61, and 12.6 mg·h/L for doses of 1.25, 2.5, and 5 mg/kg, respectively, representing a more than 12-fold increase in exposure for a 4-fold increase in dose [1]. A two-compartment Michaelis-Menten model provided the best fit, with typical parameter estimates of Vₘₐₓ = 2.09 mg/(L·h) and Kₘ = 0.08 mg/L, indicating a saturable elimination process, likely involving an enzyme or transporter system [1].

Pharmacokinetics ADME Dose Proportionality

Visnagin Bioavailability Is Enhanced >10-Fold When Administered as Ammi visnaga Extract

Oral administration of visnagin as part of an aqueous Ammi visnaga extract (AVE) significantly enhances its pharmacokinetic profile compared to pure visnagin [1]. At the lowest dose (2.5 mg/kg visnagin equivalents), plasma exposure (median AUClast) was increased more than 10-fold when given as AVE versus pure compound [1]. Additionally, visnagin resided significantly longer in the body when delivered as AVE, with up to three times longer median MRTlast and MRTinf for the low dose [1]. Cmax values after AVE administration were elevated and occurred at later time points compared to equivalent doses of pure visnagin [1].

Bioavailability Formulation Herbal Extract

Recommended Research and Industrial Applications for Visnagin (82-57-5) Based on Quantitative Differentiation


Hepatic Drug Metabolism and Herb-Drug Interaction Studies

Visnagin should be selected over khellin when a stronger CYP1A1 transcriptional inducer is required to probe aryl hydrocarbon receptor (AHR) signaling and its downstream effects on xenobiotic metabolism [1]. Its ~160-fold induction of CYP1A1 mRNA in HepG2 cells, compared to khellin's ~90-fold induction, makes it the preferred furanochromone tool for studies of AHR-mediated gene regulation and for assessing potential herb-drug interactions involving CYP1A1 substrates [1].

Natural Bioherbicide Lead Optimization and Field Efficacy Screening

For agricultural chemistry programs evaluating furanochromones as natural herbicides, visnagin is the recommended lead compound due to its demonstrated superior postemergence activity [2]. Its significant herbicidal effect on velvetleaf and crabgrass at 2 kg ai ha⁻¹, coupled with performance comparable to pelargonic acid at 4 kg ai ha⁻¹, supports its prioritization over khellin in greenhouse and field trials [2].

Pharmacokinetic Studies of Saturable Elimination and Formulation Effects

Visnagin is uniquely suited for investigations of nonlinear pharmacokinetics and bioavailability enhancement by botanical matrices [3][4]. Its saturable elimination kinetics (Vₘₐₓ = 2.09 mg/(L·h), Kₘ = 0.08 mg/L) and >10-fold increase in oral exposure when delivered as an Ammi visnaga extract provide a robust experimental model for studying enzyme/transporter saturation and the impact of natural product formulation on systemic drug levels [3][4].

Cardiovascular Research Requiring Calcium Channel-Independent Vasodilation

Visnagin is the appropriate furanochromone control for experiments designed to isolate calcium channel-independent vasorelaxant mechanisms [5]. Unlike visnadin, which exhibits selectivity for K⁺-induced contractions indicative of calcium channel blockade, visnagin inhibits both K⁺-induced and norepinephrine-induced contractions to a similar extent, making it a useful comparator for dissecting mechanistic pathways in vascular smooth muscle [5].

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